molecular formula C14H12F3NO2 B2428847 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 728907-96-8

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B2428847
CAS No.: 728907-96-8
M. Wt: 283.25
InChI Key: WEXACIKWNVQKEK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound that features both methoxyphenoxy and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3-methoxyphenol with 2,5-difluoronitrobenzene under basic conditions to form the intermediate 2-(3-methoxyphenoxy)-5-nitroaniline. This intermediate is then reduced to the desired aniline compound using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group in the intermediate can be reduced to form the aniline compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions include phenol derivatives, substituted anilines, and various trifluoromethyl-substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxyphenoxy group can form hydrogen bonds and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is unique due to the presence of both methoxyphenoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXACIKWNVQKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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